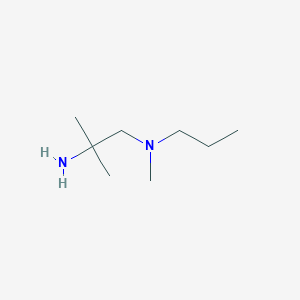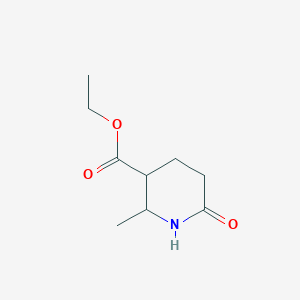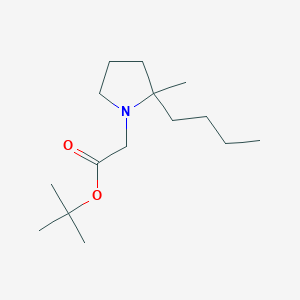
(2-Amino-2-methylpropyl)(methyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of amines, such as “2-methylpropan-2-amine”, can be achieved through several methods including the reduction of nitriles or amides, and nitro compounds. Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines. Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .
Molecular Structure Analysis
The molecular formula for “2-methylpropan-2-amine” is C4H11N . It has a molecular weight of 73.1368 .
Chemical Reactions Analysis
Amines, such as “2-methylpropan-2-amine”, can participate in a variety of chemical reactions. They can undergo S N 2 reactions with alkyl halides, react with acyl chlorides to form oxazolines, and can be used in the preparation of buffer solutions .
Physical And Chemical Properties Analysis
“2-methylpropan-2-amine” is a clear light-colored liquid . It has a molecular weight of 73.1368 . It’s soluble in water and has about the same density as water .
Aplicaciones Científicas De Investigación
CO2 Capture
One of the significant applications of (2-Amino-2-methylpropyl)(methyl)propylamine is in CO2 capture . This process is crucial in reducing the volume of greenhouse gases emitted from fossil fuels combustion . The solubility of CO2 in aqueous solutions of 2-amino-2-methyl-1-propanol (AMP) and 3-(methylamino)propylamine (MAPA), which were recently suggested as constituents of novel phase change solvent mixtures, is experimentally measured . This application is particularly relevant to power plants, which contribute approximately 40% of the globally emitted CO2 .
Chemical Absorption
(2-Amino-2-methylpropyl)(methyl)propylamine is also used in chemical absorption . This is a mature approach in the field of CO2 capture . New solvents, alternatives to monoethanolamine (MEA), have been suggested, and (2-Amino-2-methylpropyl)(methyl)propylamine is one of them .
Phase Equilibria
The compound plays a role in studying phase equilibria . The solubility of CO2 in aqueous solutions of this compound is measured at different temperatures and pressures . This helps in understanding the phase behavior of the system .
Modeling with the Cubic-Plus-Association (CPA) Model
The compound is used in modeling with the Cubic-Plus-Association (CPA) model . This model is used to correlate the experimental data of the solubility of CO2 in aqueous solutions of the compound .
Modeling with the Modified Kent-Eisenberg Model
Another application is in modeling with the Modified Kent-Eisenberg model . This model is used to correlate the experimental data of the solubility of CO2 in aqueous solutions of the compound . It was observed that this model presents more accurate correlations .
Environmental Science and Pollution Research
The compound is also used in environmental science and pollution research . New CO2 solubility data on aqueous amine blends, including this compound, were reported to complement existing databases .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-N,2-dimethyl-1-N-propylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-6-10(4)7-8(2,3)9/h5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHTRLVFIIUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-2-methylpropyl)(methyl)propylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)


![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)
![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluorophenyl]pyridine](/img/structure/B2614764.png)


![3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2614767.png)
![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)
